molecular formula C22H26N2 B13825152 Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- CAS No. 4509-85-7

Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl-

Cat. No.: B13825152
CAS No.: 4509-85-7
M. Wt: 318.5 g/mol
InChI Key: SXZFPSNZDICOEH-UHFFFAOYSA-N
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Description

Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- is a complex organic compound with a unique structure that combines an indole core with a hexahydro-1H-azepine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with hexahydro-1H-azepine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 3-[(hexahydro-1H-azepin-1-yl)methyl]-5-nitro-
  • 1H-Indole, 3-[(hexahydro-1H-azepin-1-yl)methyl]-6-nitro-
  • 1H-Indole, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-

Uniqueness

Indole, 3-(2-(hexahydro-1H-azepin-1-YL)ethyl)-2-phenyl- is unique due to its specific structural combination of an indole core, a hexahydro-1H-azepine ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

4509-85-7

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

3-[2-(azepan-1-yl)ethyl]-2-phenyl-1H-indole

InChI

InChI=1S/C22H26N2/c1-2-9-16-24(15-8-1)17-14-20-19-12-6-7-13-21(19)23-22(20)18-10-4-3-5-11-18/h3-7,10-13,23H,1-2,8-9,14-17H2

InChI Key

SXZFPSNZDICOEH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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